N-Hydroxymethyl-3-methylpyrazole

CAS No.: 98816-32-1

Cat. No.: VC1672389

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98816-32-1 |

|---|---|

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | (3-methylpyrazol-1-yl)methanol |

| Standard InChI | InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3 |

| Standard InChI Key | WXHDUCRTLZRAEA-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1)CO |

| Canonical SMILES | CC1=NN(C=C1)CO |

Introduction

Structural Characteristics and Properties

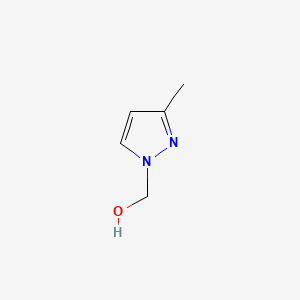

N-Hydroxymethyl-3-methylpyrazole, also known as (3-methylpyrazol-1-yl)methanol, is a nitrogen-containing heterocyclic compound with a molecular formula of C5H8N2O and a molecular weight of 112.132 g/mol . The compound features a pyrazole ring with a methyl substituent at position 3 and a hydroxymethyl group attached to the N1 nitrogen.

Chemical Identifiers

N-Hydroxymethyl-3-methylpyrazole can be identified through several chemical notations:

| Identifier | Value |

|---|---|

| Molecular Formula | C5H8N2O |

| SMILES | CC1=NN(C=C1)CO |

| InChI | InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3 |

| InChIKey | WXHDUCRTLZRAEA-UHFFFAOYSA-N |

| Compound Name | (3-methylpyrazol-1-yl)methanol |

The compound possesses a pyrazole ring structure with adjacent nitrogen atoms at positions 1 and 2, forming the characteristic 1,2-diazole arrangement that defines pyrazole compounds .

Predicted Collision Cross Section Data

Mass spectrometry analysis of this compound reveals predicted collision cross section (CCS) values for various adducts, providing valuable information for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 113.07094 | 120.6 |

| [M+Na]+ | 135.05288 | 132.2 |

| [M+NH4]+ | 130.09748 | 128.5 |

| [M+K]+ | 151.02682 | 128.8 |

| [M-H]- | 111.05638 | 120.4 |

| [M+Na-2H]- | 133.03833 | 126.2 |

| [M]+ | 112.06311 | 122.0 |

| [M]- | 112.06421 | 122.0 |

These values are crucial for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) for compound identification and characterization .

Relationship to Other Pyrazole Compounds

N-Hydroxymethyl-3-methylpyrazole belongs to the larger family of pyrazole compounds, which exhibit diverse biological activities. Understanding the broader context of pyrazole compounds helps in appreciating the potential significance of N-Hydroxymethyl-3-methylpyrazole.

Isomeric Relationships

It's important to distinguish N-Hydroxymethyl-3-methylpyrazole from its structural isomer, (1-Methyl-1H-pyrazol-3-yl)methanol. While both compounds have the same molecular formula (C5H8N2O) and molecular weight (112.132 g/mol), they differ in the arrangement of substituents:

-

N-Hydroxymethyl-3-methylpyrazole (or (3-methylpyrazol-1-yl)methanol): Has a methyl group at position 3 and a hydroxymethyl group at the N1 position

-

(1-Methyl-1H-pyrazol-3-yl)methanol: Has a methyl group at the N1 position and a hydroxymethyl group at position 3

This isomeric relationship is reflected in their different SMILES notations:

Biological Activities of Pyrazole Compounds

Pyrazole compounds as a class exhibit numerous biological activities that may provide insight into potential applications of N-Hydroxymethyl-3-methylpyrazole:

-

Anti-inflammatory properties

-

Anticonvulsant and antidepressant activities

-

Anticancer properties

For example, certain pyrazole derivatives have shown:

-

Neuroprotection activity with significant inhibition of propidium iodide uptake

-

Antidepressant activity comparable to imipramine in behavioral tests

-

Inhibition of monoamine oxidase (MAO) enzymes

-

Anti-bacterial properties

Research Findings and Studies

Structure-Activity Relationships

Studies on pyrazole derivatives have revealed important structure-activity relationships:

-

Position of Substituents: The position of methyl and other groups on the pyrazole ring significantly affects biological activity

-

Lipophilicity Influence: Compounds with log P values in the range of 3.12–4.94 have shown enhanced inhibitory effects on the growth of A549 lung cancer cells

-

Hybrid Molecules: Combining pyrazole structures with other pharmacologically active moieties has led to compounds with improved biological activities, as seen in pyrazole-quinolone-pyridine hybrids that exhibit promising anti-bacterial and anticancer activities

Analytical Characterization

The predicted collision cross section (CCS) data provides valuable information for analytical characterization of N-Hydroxymethyl-3-methylpyrazole using modern mass spectrometry techniques. These parameters are essential for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume